molecular formula C11H12F2O3 B7867882 Ethyl 3-(2,4-difluorophenoxy)propanoate

Ethyl 3-(2,4-difluorophenoxy)propanoate

Cat. No.: B7867882
M. Wt: 230.21 g/mol
InChI Key: KXTIHCLJNODHEZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-difluorophenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a propanoate group linked to a difluorophenoxy moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,4-difluorophenoxy)propanoate typically involves the esterification of 2,4-difluorophenol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-difluorophenoxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to yield 2,4-difluorophenol and ethyl propanoate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially with strong nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Hydrolysis: 2,4-difluorophenol and ethyl propanoate.

    Reduction: 3-(2,4-difluorophenoxy)propanol.

    Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,4-difluorophenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 3-(2,4-difluorophenoxy)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,5-difluorophenoxy)propanoate
  • Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate
  • Ethyl 3-(2,4-dichlorophenoxy)propanoate

Uniqueness

Ethyl 3-(2,4-difluorophenoxy)propanoate is unique due to the presence of two fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenoxy group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

ethyl 3-(2,4-difluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-15-11(14)5-6-16-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTIHCLJNODHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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